Antigenic Breadth Comparison: Five-Peptide S-588410 vs. Two-Peptide S-288310 in Urothelial Carcinoma
Asudemotide (S-588410) contains five HLA-A*24:02-restricted peptides derived from DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1, whereas its comparator S-288310 comprises only two peptides from DEPDC1 and MPHOSPH1 [1]. The broader antigenic coverage of S-588410 is designed to overcome tumor heterogeneity and antigen loss variants that limit single- or dual-antigen vaccines. In a Phase 2 study of advanced UC, S-588410 achieved a CTL induction rate of 93.3% against at least one peptide, with high CTL activity observed specifically for DEPDC1, MPHOSPH1, and URLC10 peptides [2].
| Evidence Dimension | Number of targeted cancer-testis antigens |
|---|---|
| Target Compound Data | 5 antigens (DEPDC1, MPHOSPH1, URLC10, CDCA1, KOC1) |
| Comparator Or Baseline | S-288310: 2 antigens (DEPDC1, MPHOSPH1) |
| Quantified Difference | 3 additional antigens in S-588410 (150% increase in antigen coverage) |
| Conditions | HLA-A*24:02-positive patients; subcutaneous administration with Montanide ISA 51VG adjuvant |
Why This Matters
Multi-antigen targeting reduces the risk of immune escape via antigen loss, a critical failure mechanism in single-epitope cancer vaccines.
- [1] Obara W, et al. A phase I/II study of cancer peptide vaccine S-288310 in patients with advanced urothelial carcinoma of the bladder. Ann Oncol. 2017;28(4):798-805. View Source
- [2] Shimizu N, et al. A Phase 2 Study of S-588410 Maintenance Monotherapy for Platinum-Treated Advanced or Metastatic Urothelial Carcinoma. Bladder Cancer. 2022;8(2):179-192. View Source
